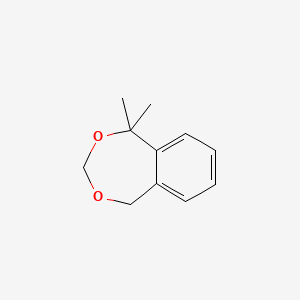![molecular formula C29H48N2OS B14335289 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol CAS No. 109371-59-7](/img/structure/B14335289.png)
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound features a phenolic core substituted with tert-butyl groups and a thiazole ring, making it a valuable molecule in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with tert-butyl groups, followed by the introduction of the thiazole ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts to enhance reaction rates and reduce by-products. The final product is purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its antioxidant properties, which may have therapeutic benefits in preventing oxidative stress-related diseases.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants to enhance stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricants and polymers.
Uniqueness
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol stands out due to the presence of the thiazole ring, which imparts unique antimicrobial properties not found in other similar compounds. Its long dodecyl chain also enhances its lipophilicity, making it more effective in certain industrial applications.
Propriétés
| 109371-59-7 | |
Formule moléculaire |
C29H48N2OS |
Poids moléculaire |
472.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(5-dodecyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C29H48N2OS/c1-8-9-10-11-12-13-14-15-16-17-18-23-21-30-27(33-23)31-22-19-24(28(2,3)4)26(32)25(20-22)29(5,6)7/h19-21,32H,8-18H2,1-7H3,(H,30,31) |
Clé InChI |
AEHZWCOPWDDEJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CN=C(S1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


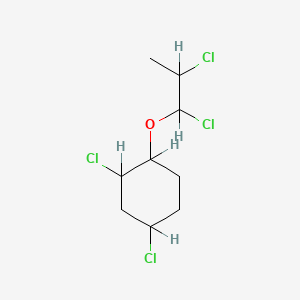

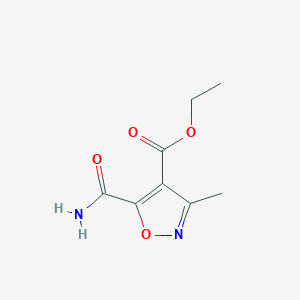
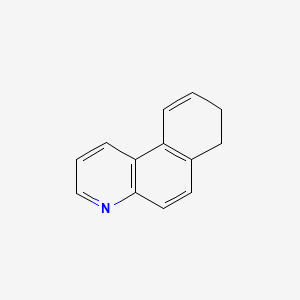

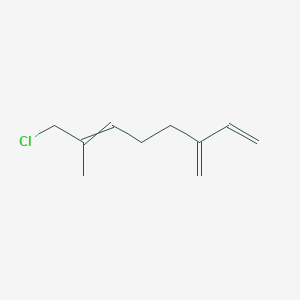

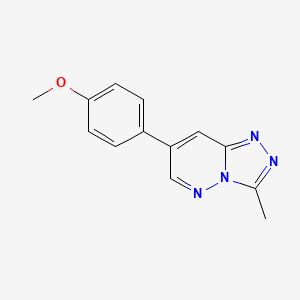
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

